Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Micromolar Affinity Distinguishes 1374447-53-6 from Nanomolar Mycophenolic Acid
The target compound demonstrates measurable but moderate affinity for inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine nucleotide biosynthesis and a target for immunosuppressive and antiviral therapies. This contrasts with the clinical gold standard, mycophenolic acid (MPA), which exhibits low nanomolar potency [1]. Specifically, 3-(4-((Phenylamino)phenyl)imino)indolin-2-one exhibits a Ki of 430 nM against IMPDH II [2].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | 430 nM |
| Comparator Or Baseline | Mycophenolic Acid (MPA): Ki = 9 nM (IMPDH II) |
| Quantified Difference | 47.8-fold higher Ki (weaker inhibition) |
| Conditions | In vitro enzymatic assay with IMPDH II; substrate: IMP (Inosine 5'-monophosphate) |
Why This Matters
This quantifies the compound's potential as a lower-potency IMPDH modulator for mechanistic studies where complete enzyme blockade is undesirable, differentiating it from potent clinical inhibitors.
- [1] Allison, A.C. et al. Inhibitors of IMPDH Enzyme. Indian Patent 224996. (Data for MPA: Ki=9 nM for type II). View Source
- [2] BindingDB PrimarySearch_ki. Ki=430 nM for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). View Source
